molecular formula C18H26N2O2 B409515 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole

Cat. No.: B409515
M. Wt: 302.4g/mol
InChI Key: VHTUVWWZHZVXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting oxadiazole is purified by recrystallization or chromatography .

Chemical Reactions Analysis

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or viral enzymes required for replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and electronic properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4g/mol

IUPAC Name

5-(4-heptoxyphenyl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H26N2O2/c1-3-5-6-7-8-14-21-16-12-10-15(11-13-16)18-19-17(9-4-2)20-22-18/h10-13H,3-9,14H2,1-2H3

InChI Key

VHTUVWWZHZVXOH-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)CCC

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.